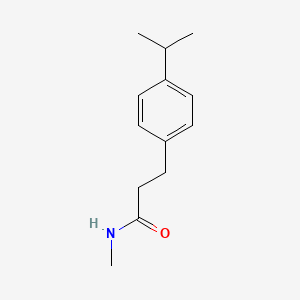![molecular formula C16H14N4O2S B4440341 N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the growth and survival of B-cells. N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors like TAK-659 block the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, thereby preventing the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with minimal activity against other kinases. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool for studying the role of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide in cancer. It has high potency and selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, making it a useful tool for dissecting the BCR signaling pathway. However, TAK-659 has some limitations as well. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, its efficacy may be limited in patients with mutations in the N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide gene or other components of the BCR signaling pathway.
Orientations Futures
There are several potential future directions for research on TAK-659 and other N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway. Another area of interest is the identification of biomarkers that can predict response to N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors, which may help to identify patients who are most likely to benefit from these drugs. Finally, there is ongoing research on the development of next-generation N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells by blocking the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-aminothieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-13(17)12-3-2-8-18-16(12)23-14/h2-8H,17H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKQGWHNBPRMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440267.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide](/img/structure/B4440278.png)
![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)


![N-(3-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4440287.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isobutyrylamino)benzamide](/img/structure/B4440299.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)



![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)